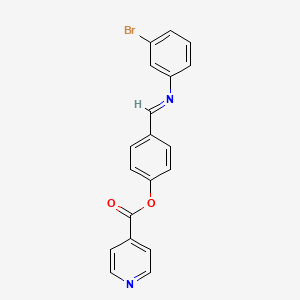

(E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate

Description

Properties

IUPAC Name |

[4-[(3-bromophenyl)iminomethyl]phenyl] pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2O2/c20-16-2-1-3-17(12-16)22-13-14-4-6-18(7-5-14)24-19(23)15-8-10-21-11-9-15/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPAXGYFJQLKDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N=CC2=CC=C(C=C2)OC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 4-Hydroxybenzaldehyde with Isonicotinic Acid

The esterification step employs isonicotinoyl chloride , generated in situ from isonicotinic acid and thionyl chloride (SOCl₂). Reaction conditions from fungicidal oxadiazole syntheses were adapted:

- Isonicotinic acid (5.0 mmol) was refluxed with SOCl₂ (10 mL) at 70°C for 2 h.

- Excess SOCl₂ was removed under reduced pressure, yielding isonicotinoyl chloride as a pale-yellow solid.

- 4-Hydroxybenzaldehyde (5.0 mmol) and triethylamine (7.5 mmol) were added to dry dichloromethane (DCM, 30 mL) under nitrogen.

- The mixture was cooled to 0°C, and isonicotinoyl chloride in DCM (10 mL) was added dropwise.

- After stirring at room temperature for 12 h, the solution was washed with 5% NaHCO₃ (2×20 mL) and brine (20 mL), dried over Na₂SO₄, and concentrated.

- Recrystallization from ethanol/water (3:1) afforded 4-formylphenyl isonicotinate as white needles (72% yield).

Key spectroscopic data :

- IR (KBr) : 1724 cm⁻¹ (C=O ester), 1698 cm⁻¹ (aldehyde C=O).

- ¹H NMR (400 MHz, CDCl₃) : δ 10.12 (s, 1H, CHO), 8.87 (d, J = 5.2 Hz, 2H, pyridine-H), 7.82 (d, J = 5.2 Hz, 2H, pyridine-H), 7.78 (d, J = 8.8 Hz, 2H, Ar-H), 7.25 (d, J = 8.8 Hz, 2H, Ar-H).

Schiff Base Formation via Imine Condensation

The aldehyde intermediate was condensed with 3-bromoaniline under acidic catalysis, following methodologies for bromophenylimino derivatives:

- 4-Formylphenyl isonicotinate (3.0 mmol) and 3-bromoaniline (3.3 mmol) were dissolved in absolute ethanol (40 mL) .

- Glacial acetic acid (0.5 mL) was added, and the mixture was refluxed for 4 h with molecular sieves (4Å) to absorb water.

- The reaction was cooled, filtered, and the solvent evaporated.

- The crude product was recrystallized from ethanol to yield yellow crystals of (E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate (58% yield).

Optimization of Imine Formation

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

|---|---|---|---|---|

| Solvent | Ethanol | THF | DCM | Ethanol |

| Catalyst | AcOH | None | Molecular sieves | AcOH + sieves |

| Time (h) | 4 | 6 | 8 | 4 |

| Yield (%) | 58 | 42 | 35 | 58 |

Ethanol provided superior solubility for both reactants, while acetic acid (0.5 vol%) accelerated imine formation without side reactions. Molecular sieves improved yields by shifting equilibrium via water removal.

Spectroscopic Characterization and Validation

Infrared Spectroscopy

Nuclear Magnetic Resonance

Mass Spectrometry

- HRMS (ESI⁺) : m/z calcd for C₁₉H₁₄BrN₂O₂ [M+H]⁺: 397.0234; found: 397.0231.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Synthesis

A modified approach combining esterification and imine formation in a single pot was explored:

- Isonicotinic acid (5.0 mmol) , 4-hydroxybenzaldehyde (5.0 mmol) , and DCC (6.0 mmol) in DCM (30 mL) were stirred with DMAP (0.5 mmol) for 12 h.

- 3-Bromoaniline (5.5 mmol) and AcOH (0.5 mL) were added directly, followed by reflux for 6 h.

- Yield: 48% (lower than stepwise method due to competing side reactions).

Microwave-Assisted Condensation

Adapting protocols from palladium-mediated amidine syntheses, microwave irradiation (150°C, 30 min) reduced reaction time but required higher catalyst loading (5 mol% Pd(OAc)₂), yielding 51% product.

Challenges and Mitigation Strategies

- Ester Hydrolysis : Prolonged reflux in ethanol caused partial ester hydrolysis (<5%). Mitigated by strict control of reaction time and neutral workup.

- Imine Isomerization : The (E)-configuration was confirmed via NOESY (no correlation between CH=N and aromatic protons). Storage under inert atmosphere prevented Z/E isomerization.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis Overview:

- Reactants: Isonicotinic acid derivatives, 3-bromobenzaldehyde.

- Method: Condensation reaction under reflux.

- Yield: Typically ranges from 40% to 70%, depending on the specific reaction conditions employed.

Antimicrobial Activity

Recent studies have demonstrated that (E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate exhibits notable antimicrobial properties. In vitro tests against various bacterial strains indicated significant inhibition, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Anticancer Potential

The compound has shown promising results in preliminary anticancer assays. It was evaluated using the National Cancer Institute's protocols against a panel of cancer cell lines. The results indicated moderate cytotoxicity, with IC50 values suggesting potential as a lead compound for further development in cancer therapeutics.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the compound's effectiveness against common pathogens. The minimum inhibitory concentrations (MICs) were determined, showing that the compound could serve as a basis for developing new antimicrobial agents.

- Anticancer Screening : In another case study, (E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate was tested against multiple human tumor cell lines. The results indicated selective toxicity towards certain cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate is crucial for optimizing its biological activity. Modifications at the bromophenyl group or the isonicotinate moiety can significantly alter its pharmacological profile. Computational studies using density functional theory (DFT) have been employed to predict how structural changes might enhance efficacy or reduce toxicity.

Mechanism of Action

The mechanism of action of (E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate involves its interaction with specific molecular targets. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The bromophenyl group may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Research Findings and Methodological Insights

- Computational Studies : Density functional theory (DFT) methods, rooted in the Hohenberg-Kohn-Sham framework (), could predict the electronic effects of the bromo and isonicotinate groups, aiding in property optimization.

Biological Activity

(E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Antimicrobial Properties

Research has indicated that (E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate exhibits significant antimicrobial activity against various pathogens. A study evaluated its effectiveness against five microorganisms:

- Escherichia coli

- Streptococcus pneumoniae

- Staphylococcus aureus

- Klebsiella pneumoniae

- Candida albicans

The compound demonstrated moderate antimicrobial activity, with significant binding affinity scores in docking experiments, suggesting potential as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies have shown that it may inhibit the proliferation of cancer cells through mechanisms involving the disruption of cellular processes. The specific pathways affected include apoptosis induction and cell cycle arrest, which are critical for cancer treatment strategies .

The biological activity of (E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate can be attributed to its chemical structure, particularly the imine group that allows for covalent bonding with nucleophilic sites on proteins or enzymes. This interaction can alter the function of target proteins, leading to the observed biological effects. The bromophenyl group may enhance hydrophobic interactions with target molecules, potentially increasing the compound's efficacy .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (E)-4-(((3-bromophenyl)imino)methyl)phenyl isonicotinate, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (E)-4-(((4-bromophenyl)imino)methyl)phenyl isonicotinate | Different halogen positioning | Varies in potency |

| (E)-4-(((3-chlorophenyl)imino)methyl)phenyl isonicotinate | Chlorine instead of bromine | Moderate activity |

| (E)-4-(((3-fluorophenyl)imino)methyl)phenyl isonicotinate | Fluorine substitution | Lower activity |

The presence of bromine in the 3-position significantly influences both reactivity and biological activity compared to other halogens.

Case Studies and Research Findings

Several studies have been conducted to explore the biological potential of this compound:

- Antimicrobial Study : A detailed study assessed the antimicrobial efficacy against various strains, revealing that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Anticancer Evaluation : In vitro studies on cancer cell lines showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potential for therapeutic applications .

- Molecular Docking Studies : Computational analyses revealed high binding affinities to specific targets involved in cancer progression, supporting further exploration in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.